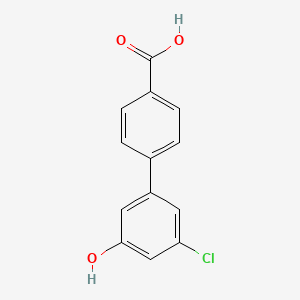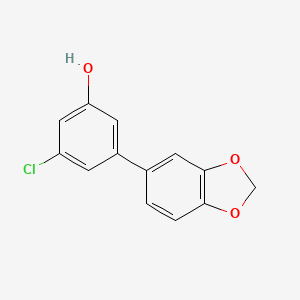
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%, also known as 2-CMMP, is an organic compound commonly used in the field of synthetic organic chemistry. This compound is widely used in the research and development of various drugs, as well as in the synthesis of various organic compounds. 2-CMMP is a highly reactive compound, and its properties make it an ideal choice for a variety of laboratory experiments and applications.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes.
Mecanismo De Acción
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and can be used as a catalyst in a variety of reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of a hydrogen atom in the molecule with an electron-rich species. This reaction is used in the synthesis of various organic compounds, as well as in the synthesis of various polymers.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, it has been shown to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive, making it an ideal choice for a variety of laboratory experiments and applications. However, it can be toxic if handled improperly and should be handled with care. In addition, its reactivity can lead to the formation of unwanted byproducts, which can affect the results of experiments.
Direcciones Futuras
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of potential applications in the fields of synthetic organic chemistry and drug discovery. It can be used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In addition, it can be used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, it can be used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes. Finally, it can be used in the development of new drugs and therapies by targeting specific enzymes and pathways involved in disease.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a relatively simple process. It can be synthesized by the reaction of 2-chloro-4-methoxy-5-methylphenol with a base, such as sodium hydroxide, in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
Propiedades
IUPAC Name |
2-chloro-4-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-13(16)12(15)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZIKZAZYCCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685962 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261951-44-3 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














